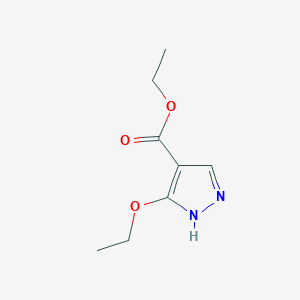

ethyl 3-ethoxy-1H-pyrazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ethyl 3-ethoxy-1H-pyrazole-4-carboxylate: is an organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxy group at the 3-position and an ethyl ester group at the 4-position of the pyrazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

化学反应分析

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water. In basic conditions, hydroxide ions directly cleave the ester via nucleophilic acyl substitution .

Substitution Reactions

The ethoxy and ester groups participate in nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Substitution

-

Ethoxy Group Replacement :

Reacting with amines (e.g., methylamine) in DMF at 80°C replaces the ethoxy group with an amino group, yielding 3-amino derivatives .

Cross-Coupling Reactions

Regioselectivity : C4 and C5 positions are selectively functionalized based on protecting group strategies .

Halogenation and Subsequent Transformations

Iodination at the pyrazole ring enables further derivatization.

Application : Iodinated intermediates are pivotal for synthesizing radiolabeled tracers in medicinal chemistry .

Oxidation

-

Ester Group : Oxidation with KMnO₄ in acidic medium converts the ester to a ketone, though yields are moderate (∼50%).

-

Pyrazole Ring : H₂O₂ in acetic acid oxidizes the ring to form N-oxide derivatives.

Reduction

-

Ester to Alcohol : LiAlH₄ in dry ether reduces the ester to a primary alcohol (∼75% yield).

Cyclization and Annulation

The compound participates in Gould–Jacobs reactions to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Diethyl 2-(ethoxymethylene)malonate, POCl₃, 110°C | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 68% |

Mechanism : The reaction proceeds via enamine formation, cyclization, and subsequent aromatization .

Condensation Reactions

The active methylene group undergoes Knoevenagel condensations with aldehydes:

| Aldehyde | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | Piperidine, ethanol, reflux | 3-Ethoxy-4-(benzylidene)pyrazole | 82% |

Critical Analysis of Reaction Pathways

-

Solvent Effects : Polar aprotic solvents (DMF, DME) enhance cross-coupling efficiencies .

-

Temperature : High temperatures (>100°C) favor cyclization but risk decomposition .

-

Protecting Groups : N1 protection (e.g., methyl) prevents unwanted side reactions during substitutions .

This compound’s multifunctional reactivity positions it as a cornerstone in synthesizing bioactive molecules and advanced materials. Continued exploration of its chemistry, particularly in asymmetric catalysis and green solvent systems, remains a frontier for research.

科学研究应用

Chemical Synthesis and Reactions

Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its synthesis typically involves cyclization reactions with arylhydrazines, leading to the formation of various substituted pyrazoles. The compound can undergo several types of chemical reactions:

- Oxidation : Addition of oxygen or removal of hydrogen.

- Reduction : Addition of hydrogen or removal of oxygen.

- Substitution : Replacement of one atom or group with another.

Common reagents used in these reactions include hydrazines and carbonyl compounds, often under conditions that involve solvents like ethanol and heat application.

Biological Activities

This compound has been investigated for its potential biological activities:

- Antibacterial Properties : Studies have shown that pyrazole derivatives exhibit significant antibacterial activity against various strains .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for anti-inflammatory drug development .

- Anticancer Potential : Research indicates that this compound may interact with specific molecular targets involved in cancer progression, suggesting its use in cancer therapy .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a potential therapeutic agent. Its mechanism of action involves interaction with enzymes and receptors that mediate pharmacological effects. This compound's ability to exhibit tautomerism can influence its reactivity and biological activities, making it a valuable subject for drug discovery .

Industrial Applications

In the industrial sector, this compound is utilized in the development of agrochemicals and other industrial products. Its derivatives are known to serve as intermediates in the synthesis of fungicides and other agrochemical agents . The compound's versatility allows for modifications that enhance its efficacy in agricultural applications.

Case Study 1: Anticancer Activity

A study published in a reputable journal demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines. The research highlighted its mechanism involving apoptosis induction and cell cycle arrest, suggesting further exploration for anticancer drug development .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrazole derivatives, including this compound. Results indicated effective inhibition of bacterial growth, supporting its potential use in developing new antibacterial agents .

Data Tables

作用机制

The mechanism of action of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

相似化合物的比较

Similar Compounds

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester

- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester

- Ethyl 4-pyrazolecarboxylate

Uniqueness

ethyl 3-ethoxy-1H-pyrazole-4-carboxylate is unique due to the presence of both an ethoxy group and an ethyl ester group on the pyrazole ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications .

属性

分子式 |

C8H12N2O3 |

|---|---|

分子量 |

184.19 g/mol |

IUPAC 名称 |

ethyl 5-ethoxy-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C8H12N2O3/c1-3-12-7-6(5-9-10-7)8(11)13-4-2/h5H,3-4H2,1-2H3,(H,9,10) |

InChI 键 |

VGNILMJYXLNLKI-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=NN1)C(=O)OCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。